molecular formula C13H7Cl2FO2 B3372696 4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid CAS No. 926235-03-2

4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid

Cat. No.: B3372696
CAS No.: 926235-03-2
M. Wt: 285.09 g/mol
InChI Key: IUFAIVVWQHHJJL-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C13H7Cl2FO2 and its molecular weight is 285.09 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-dichlorophenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-10-4-2-7(5-11(10)15)8-1-3-9(13(17)18)12(16)6-8/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFAIVVWQHHJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588063
Record name 3',4'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926235-03-2
Record name 3′,4′-Dichloro-3-fluoro[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926235-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Initial Workup: Acid Base Extraction

The carboxylic acid functionality of the target molecule is key to its initial purification. An acid-base extraction is highly effective for separating the acidic product from neutral or basic impurities. bu.edu

Step 1: Dissolution: The crude reaction mixture is dissolved in a suitable water-immiscible organic solvent, such as ethyl acetate.

Step 2: Basic Extraction: The organic solution is transferred to a separatory funnel and washed with an aqueous basic solution (e.g., 1M sodium hydroxide (B78521) or saturated sodium bicarbonate). The acidic product is deprotonated to form its water-soluble sodium salt, which partitions into the aqueous layer.

Step 3: Separation: The aqueous layer containing the product salt is separated from the organic layer containing neutral impurities.

Step 4: Re-acidification: The aqueous layer is cooled in an ice bath and slowly acidified with a strong acid (e.g., 6M HCl) until the pH is approximately 2. This protonates the carboxylate salt, causing the pure 4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid to precipitate out of the solution as a solid. orgsyn.org

Step 5: Isolation: The solid product is collected by vacuum filtration, washed with cold deionized water to remove residual inorganic salts, and then dried. gmu.edu

Further Purification: Recrystallization

For achieving high purity, recrystallization is the most common and effective method. The principle relies on the difference in solubility of the compound and impurities in a specific solvent at different temperatures.

Solvent Selection: An ideal solvent is one in which the target compound has high solubility at an elevated temperature but low solubility at room temperature or below. A solvent pair (e.g., ethanol/water) may also be used.

Procedure:

The crude, dried solid is dissolved in a minimal amount of the hot recrystallization solvent to form a saturated solution.

The hot solution may be filtered to remove any insoluble impurities.

The solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the product decreases, leading to the formation of pure crystals. Impurities tend to remain dissolved in the solvent.

The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried thoroughly.

Interactive Data Table: Purification Sequence

TechniquePurposeRationale
Acid-Base Extraction Separation from neutral/basic impurities.The carboxylic acid group is deprotonated by a base to form a water-soluble salt, allowing separation from non-acidic components. bu.edu
Vacuum Filtration Isolation of solid product.Rapidly separates the precipitated solid from the liquid phase after acidification or recrystallization.
Recrystallization High-purity refinement.Exploits differences in solubility between the product and impurities at varying temperatures to grow pure crystals from a saturated solution. sciencemadness.org
Column Chromatography Alternative for difficult separations.Separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel), for mixtures not easily purified by recrystallization. bu.edu

Spectroscopic Data for 4-(3,4-Dichlorophenyl)-2-fluorobenzoic Acid Remains Elusive

Despite a thorough search for spectroscopic data, detailed experimental findings for the compound this compound are not publicly available. No specific ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, or Raman spectra for this particular molecule could be located. The CAS number for the compound has been identified as 926235-03-2.

While spectral data for the constituent parts of the molecule, such as 2-fluorobenzoic acid and 3,4-dichlorobenzoic acid, are accessible, this information is not sufficient to construct a scientifically accurate and detailed analysis for the complete structure of this compound as requested. The complex interactions between the substituted phenyl rings would lead to unique spectral characteristics that cannot be accurately predicted by simply combining the data from its precursors.

Consequently, the generation of an in-depth article with specific data tables and detailed research findings on the spectroscopic characterization of this compound is not possible at this time. Further experimental research and publication of the findings are required for a comprehensive structural elucidation of this compound.

Advanced Structural Elucidation and Spectroscopic Characterization of 4 3,4 Dichlorophenyl 2 Fluorobenzoic Acid

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Analysis of Molecular Conformation and Intermolecular Interactions via Vibrational Modes

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful non-destructive tool for probing the molecular structure of 4-(3,4-dichlorophenyl)-2-fluorobenzoic acid. The vibrational modes are sensitive to the molecule's conformation and the nature of its intermolecular interactions, particularly in the solid state.

In the solid phase, carboxylic acids typically exist as centrosymmetric dimers linked by strong intermolecular hydrogen bonds between their carboxyl groups. This dimerization significantly influences the vibrational frequencies. The O-H stretching vibration, which appears as a very broad and strong band in the infrared spectrum, is typically observed in the 2500–3300 cm⁻¹ region, a substantial shift from the sharper band of a free O-H group. The carbonyl (C=O) stretching frequency is also sensitive to this hydrogen bonding, generally appearing between 1680–1710 cm⁻¹ for the dimeric form. nih.gov

Other key vibrations include the in-plane O-H bending and C-O stretching modes, which are often coupled and appear as two distinct bands in the 1400–1440 cm⁻¹ and 1260–1315 cm⁻¹ regions. royalsocietypublishing.org The out-of-plane O-H deformation gives rise to a broad absorption near 920 cm⁻¹. royalsocietypublishing.org The vibrations of the aromatic rings and the carbon-halogen bonds (C-F and C-Cl) would produce a complex pattern of bands in the fingerprint region (<1500 cm⁻¹), which is unique to the molecule's specific substitution pattern and conformation.

Table 1. Illustrative Vibrational Mode Assignments for this compound (Dimeric Solid State).
Vibrational ModeExpected Frequency Range (cm⁻¹)Description
ν(O-H)2500-3300Broad, strong band due to H-bonded O-H stretching in the carboxylic acid dimer.
ν(C=O)1680-1710Strong, sharp carbonyl stretching, characteristic of a dimeric carboxylic acid.
ν(C=C)1580-1610Aromatic ring C=C stretching vibrations.
δ(O-H) in-plane / ν(C-O)1400-1440Coupled in-plane O-H bend and C-O stretch.
ν(C-O) / δ(O-H) in-plane1260-1315Coupled C-O stretch and in-plane O-H bend.
ν(C-F)1210-1250C-F bond stretching vibration.
δ(O-H) out-of-plane900-950Broad band from the out-of-plane O-H deformation of the dimer.
ν(C-Cl)700-850C-Cl bond stretching vibrations.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of this compound. It provides an exact mass measurement, allowing for the determination of the elemental formula with high confidence. For the molecular formula C₁₃H₇Cl₂FO₂, the calculated monoisotopic mass is 283.9807 u. HRMS techniques like ESI-QTOF or Orbitrap would be able to confirm this mass with sub-ppm accuracy.

Tandem mass spectrometry (MS/MS) experiments are used to elucidate the fragmentation pathways, which provides structural confirmation. In negative ion mode, the base peak would likely be the deprotonated molecule [M-H]⁻. For positive ion mode analysis, the protonated molecule [M+H]⁺ would be the precursor ion for fragmentation studies.

The fragmentation of halogenated biphenyl (B1667301) compounds is complex, often involving losses of halogen atoms or hydrogen halides. nih.govnih.gov For this specific molecule, characteristic fragmentation pathways would likely involve:

Decarboxylation: The most common fragmentation for benzoic acids is the loss of the carboxyl group as CO₂ (44 Da) or the entire CHO₂ group (45 Da).

Halogen Loss: Sequential or concerted loss of chlorine atoms (35/37 Da) or hydrogen chloride (36/38 Da).

Ring Fragmentation: Cleavage of the biphenyl linkage or fragmentation of the aromatic rings, leading to smaller chlorinated or fluorinated phenyl cations.

Table 2. Plausible HRMS Fragmentation Pathways for [C₁₃H₇Cl₂FO₂ + H]⁺.
m/z (Calculated)FormulaPlausible Fragment Identity / Loss
284.9885[C₁₃H₈Cl₂FO₂]⁺Protonated Molecular Ion [M+H]⁺
266.9780[C₁₃H₆Cl₂FO]⁺Loss of H₂O
240.9990[C₁₂H₈Cl₂F]⁺Loss of CO₂
221.9931[C₁₂H₇ClF]⁺Loss of CO₂ and Cl
187.0146[C₁₂H₇F]⁺Loss of CO₂ and 2Cl
149.0033[C₆H₄Cl₂]⁺Dichlorophenyl cation

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. Although a crystal structure for this compound has not been reported, we can predict its likely structural features based on analogous compounds. mdpi.commdpi.com

Determination of Crystal System, Space Group, and Unit Cell Parameters

Many substituted benzoic acids and halogenated aromatic compounds crystallize in high-symmetry monoclinic (e.g., P2₁/c) or triclinic (P-1) space groups. acs.orgeurjchem.com These crystal systems accommodate the common centrosymmetric hydrogen-bonded dimer motif. The unit cell parameters would depend on the specific packing arrangement adopted by the molecules to maximize favorable intermolecular interactions.

Table 3. Hypothetical Crystallographic Data for this compound.
ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 10.5
b (Å)~ 5.5
c (Å)~ 20.1
β (°)~ 95.5
Volume (ų)~ 1160
Z (molecules/unit cell)4

Molecular Conformation and Dihedral Angle Analysis in the Solid State

The key conformational parameter in biphenyl systems is the dihedral angle between the mean planes of the two aromatic rings. In this compound, significant steric hindrance is expected between the ortho-fluorine atom on one ring and the hydrogen atom at the C2' position of the dichlorophenyl ring. This steric repulsion would force the molecule to adopt a non-planar, twisted conformation. The dihedral angle is typically expected to be in the range of 30–60°, a compromise between minimizing steric clash and maintaining some degree of π-system conjugation. iucr.org The carboxyl group itself is also likely to be twisted out of the plane of its attached benzene (B151609) ring due to the ortho-fluorine substituent. researchgate.net

Detailed Examination of Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and Halogen Bonding

The solid-state architecture would be dominated by a network of intermolecular interactions:

Hydrogen Bonding: The primary and strongest interaction would be the classic O-H···O hydrogen bonds that form centrosymmetric R²₂(8) ring motifs, linking two molecules into a dimer. Weaker C-H···O and C-H···F interactions are also highly probable, further stabilizing the crystal lattice.

π-π Stacking: The planar aromatic rings could engage in offset face-to-face or edge-to-face π-π stacking interactions, which are common in stabilizing the packing of aromatic molecules.

Halogen Bonding: The chlorine atoms, with their electropositive σ-holes, could act as halogen bond donors, forming C-Cl···O or C-Cl···Cl interactions. acs.orgmdpi.com Fluorine is a much weaker halogen bond donor but can act as an acceptor. nih.gov These directional interactions play a crucial role in crystal engineering and determining the final packing arrangement.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgmdpi.com By mapping properties like dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified. Red spots on the dnorm surface highlight contacts shorter than the van der Waals radii sum, indicating strong interactions like hydrogen or halogen bonds.

The two-dimensional (2D) fingerprint plot is a histogram of the distances from the Hirshfeld surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. It provides a quantitative summary of all intermolecular contacts. For this compound, the plot would be expected to show distinct features:

A pair of sharp spikes at low dᵢ + dₑ values, characteristic of the strong O-H···O hydrogen bonds.

Significant contributions from H···H contacts, appearing as a large, diffuse region in the center of the plot, as hydrogen is the most abundant atom on the molecular surface.

Smaller contributions from H···F/F···H, C···C, and Cl···O contacts.

Table 4. Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis.
Contact TypeExpected Contribution (%)Interaction Type
H···H~ 30-40%van der Waals
H···Cl / Cl···H~ 15-25%van der Waals / Weak H-bond
H···C / C···H~ 10-20%π-interactions / van der Waals
H···O / O···H~ 10-15%Strong H-bond
H···F / F···H~ 5-10%Weak H-bond / van der Waals
C···C~ 3-6%π-π stacking
Cl···Cl~ 1-3%Halogen bond

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a powerful analytical technique that measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules. jascoinc.comresearchgate.net A non-zero CD signal is only observed for molecules that are chiral, meaning they are non-superimposable on their mirror image. nii.ac.jp

The applicability of CD spectroscopy to this compound is contingent on the existence of stable chiral forms of the molecule or its derivatives. The parent molecule itself possesses a structural feature known as a biaryl axis, which is the single bond connecting the 2-fluorobenzoic acid moiety and the 3,4-dichlorophenyl ring.

Atropisomerism in Biaryl Compounds

Substituted biaryl compounds can exhibit a special type of chirality known as atropisomerism. This occurs when rotation around the single bond connecting the two aryl rings is severely restricted due to steric hindrance from bulky substituents at the ortho positions. researchgate.net If the energy barrier to rotation is high enough, two stable, non-interconverting enantiomers (atropisomers) can be isolated. acs.org

In the case of this compound, there are three substituents at the ortho positions relative to the biaryl bond:

A fluorine atom on the benzoic acid ring.

A carboxylic acid group on the benzoic acid ring.

A chlorine atom on the dichlorophenyl ring.

The collective steric bulk of these groups could potentially hinder free rotation around the C-C bond, making the molecule a candidate for atropisomerism. If this is the case, the molecule would exist as a pair of enantiomers, which could, in principle, be separated or "resolved." tcichemicals.com

Application of CD Spectroscopy

Should chiral atropisomers of this compound or its derivatives be synthesized and resolved, CD spectroscopy would be an indispensable tool for their characterization. nih.gov

Confirmation of Chirality: The presence of a CD signal would confirm the successful resolution of the enantiomers.

Determination of Absolute Configuration: The sign and intensity of the CD absorptions (known as Cotton effects) could be used, often in conjunction with quantum chemical calculations, to determine the absolute spatial arrangement (P or M configuration) of the molecule's two aromatic rings. jst.go.jp

Conformational Analysis: CD spectroscopy is highly sensitive to the three-dimensional structure of molecules. It could provide insights into the solution-state conformation and the dihedral angle between the phenyl rings. nih.gov

Research Findings

A thorough review of scientific databases and literature reveals no specific studies on the synthesis of chiral derivatives or the resolution of atropisomers of this compound. Consequently, there is no published experimental data, including CD spectra or related data tables, for this specific compound. While the theoretical potential for chirality exists due to its substituted biaryl structure, this has not been experimentally explored or reported in the available literature.

Computational and Theoretical Investigations of 4 3,4 Dichlorophenyl 2 Fluorobenzoic Acid

Quantum Chemical Calculations using Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting the molecular structure and electronic characteristics of complex organic molecules. DFT methods, such as the widely used B3LYP functional, offer a balance of computational cost and accuracy, making them suitable for studying systems like 4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid. researchgate.netsphinxsai.cominpressco.cominpressco.com These methods are foundational for understanding the molecule's behavior at an electronic level.

Geometry Optimization and Energy Minimization of Stable Conformers

The first step in the computational analysis of a molecule is typically geometry optimization. sphinxsai.cominpressco.com This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state. For a flexible molecule like this compound, which has a rotatable bond between its two phenyl rings, this process is crucial for identifying the most stable conformers.

Calculations are often performed using DFT with a basis set like 6-31G(d,p) or higher, which provides a good description of electron distribution. inpressco.cominpressco.com The optimization process systematically alters bond lengths, bond angles, and dihedral angles to find a configuration where the net forces on all atoms are negligible, representing a minimum on the potential energy surface. For substituted biphenyls, the dihedral angle between the two rings is a key parameter, as it is influenced by the steric hindrance and electronic interactions of the substituents. researchgate.net The presence of chloro and fluoro substituents, along with the carboxylic acid group, will dictate the final, low-energy spatial arrangement of the molecule.

Table 1: Illustrative Geometrical Parameters from DFT Optimization. (Note: These are representative values for similar structures and not specific to the title compound.)
ParameterDescriptionTypical Calculated Value
C-C (inter-ring) Bond LengthThe length of the single bond connecting the two phenyl rings.~1.49 Å
C-Cl Bond LengthThe length of the carbon-chlorine bonds on the dichlorophenyl ring.~1.74 Å
C-F Bond LengthThe length of the carbon-fluorine bond on the fluorobenzoic acid ring.~1.36 Å
C=O Bond LengthThe length of the carbonyl double bond in the carboxylic acid group.~1.21 Å
Inter-ring Dihedral AngleThe twist angle between the planes of the two phenyl rings.40° - 50°

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. youtube.comyoutube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgsemanticscholar.org

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more polarizable and reactive. semanticscholar.org For this compound, the HOMO is expected to be localized primarily on the electron-rich dichlorophenyl ring, while the LUMO may be distributed over the electron-withdrawing carboxylic acid group and the fluorinated ring. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data. (Note: Values are illustrative and depend heavily on the specific molecule and computational method.)
ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital.-6.0 to -7.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.-1.5 to -2.5
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO (ELUMO - EHOMO).4.0 to 5.0

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution across a molecule's surface. libretexts.orgucla.edu These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. malayajournal.org The MESP is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. libretexts.org

Different colors on the MESP map represent different potential values:

Red: Regions of most negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack. For the title compound, this would likely be around the oxygen atoms of the carboxylic acid group. researchgate.net

Blue: Regions of most positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack. This is often seen around acidic hydrogen atoms, such as the one on the carboxylic acid group. researchgate.net

Green: Regions of neutral or near-zero potential.

The MESP map for this compound would clearly illustrate the electron-withdrawing effects of the halogen atoms and the carboxylic acid group, highlighting the molecule's reactive sites. walisongo.ac.id

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and anti-bonds. wikipedia.org This method is particularly powerful for quantifying intramolecular interactions, such as charge transfer and hyperconjugation. nih.gov

For the title compound, NBO analysis could reveal:

Hyperconjugative interactions between the lone pairs of the oxygen, fluorine, and chlorine atoms and the anti-bonding orbitals of the phenyl rings.

The extent of electron delocalization (charge transfer) from one ring to another, providing insight into the electronic communication between the two aromatic systems. rsc.org

These interactions are crucial for understanding the molecule's electronic structure and stability beyond a simple localized bond picture. grafiati.com

Thermodynamic Properties Calculation

DFT calculations can be used to predict various thermodynamic properties of a molecule in the gas phase. mdpi.comresearchgate.net By performing a frequency calculation on the optimized geometry, one can obtain parameters such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy at a given temperature and pressure. mdpi.comexplorationpub.com

These calculations are based on statistical thermodynamics and provide valuable insights into the stability and spontaneity of reactions involving the molecule. For instance, the calculated gas-phase enthalpy of formation (ΔHf°) is a key measure of a molecule's intrinsic stability. nih.gov These theoretical values can be compared with experimental data where available, serving as a benchmark for the accuracy of the computational method. mdpi.com

Conformational Landscape Exploration and Energy Barriers

Due to the single bond connecting the two phenyl rings, this compound can exist in various rotational conformations (rotamers). Exploring the conformational landscape involves calculating the molecule's energy as a function of the dihedral angle of this central bond. ic.ac.ukresearchgate.net

This is typically done through a "relaxed potential energy surface scan," where the dihedral angle is fixed at various values (e.g., from 0° to 180° in increments), and the rest of the molecule's geometry is optimized at each step. The resulting plot of energy versus dihedral angle reveals the stable conformers (energy minima) and the transition states for rotation between them (energy maxima). nih.gov

The height of the energy maxima represents the rotational energy barrier, which determines how easily the molecule can interconvert between different conformations at a given temperature. researchgate.netrsc.org For substituted biphenyls, these barriers are influenced by:

Steric Hindrance: Repulsion between bulky ortho-substituents increases the energy of planar conformations. nih.gov

Electronic Effects: Conjugation between the π-systems of the two rings favors planarity. ic.ac.uk

Intramolecular Interactions: Hydrogen bonding or other weak interactions can stabilize specific conformations. Studies on 2-fluorobenzoic acid, for example, show that intramolecular O-H···F interactions can stabilize certain conformers. nih.gov

A detailed analysis of these factors provides a comprehensive understanding of the molecule's dynamic behavior and preferred shapes in different environments.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational tools used to study the conformational dynamics and stability of molecules over time. For this compound, MD simulations can reveal how the molecule behaves in a biological environment, such as in aqueous solution. researchgate.net These simulations track the movements of each atom in the molecule, governed by a force field that approximates quantum mechanical interactions.

Key insights from MD simulations include:

Conformational Flexibility: The dihedral angle between the two phenyl rings is a critical parameter. MD simulations can map the energetic landscape of this rotation, identifying low-energy conformations that are likely to be prevalent in solution and potentially important for binding to a biological target.

Structural Stability: By monitoring metrics like the root-mean-square deviation (RMSD) of the atomic positions over the course of a simulation, researchers can assess the stability of the molecule's conformation. nih.gov For a relatively small molecule like this, such analysis can confirm that the starting conformation is stable and not trapped in a high-energy state.

In Silico Molecular Docking Studies with Defined Biological Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pjps.pk For this compound, docking studies are instrumental in predicting how it might interact with the active site of a protein or enzyme, providing a static snapshot of the plausible binding mode. nih.gov

Docking algorithms systematically sample a vast number of possible orientations and conformations of the ligand within the receptor's binding site. nih.govresearchgate.net The primary goal is to identify the pose that is most energetically favorable. For this compound, the dichlorophenyl and fluorobenzoic acid moieties can adopt various positions relative to each other and to the amino acid residues of the active site. The predicted binding mode provides a structural hypothesis for how the molecule might exert a biological effect, for instance, by blocking the active site of an enzyme. pjps.pkresearchgate.net

Once a plausible binding pose is identified, the specific non-covalent interactions that stabilize the complex are analyzed. nih.gov These interactions are critical for molecular recognition and binding affinity.

Hydrogen Bonds: The carboxylic acid group is a primary site for hydrogen bonding, potentially acting as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl and hydroxyl oxygens). It can form crucial interactions with polar or charged residues (e.g., Arginine, Lysine (B10760008), Aspartate) in an enzyme's active site.

Hydrophobic Interactions: The phenyl rings of the compound are hydrophobic and are likely to interact favorably with nonpolar amino acid residues such as Leucine, Isoleucine, Valine, and Phenylalanine within the binding pocket.

Halogen Bonds: The chlorine and fluorine atoms on the phenyl rings can participate in halogen bonding. This is a highly directional, non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic partner like a backbone carbonyl oxygen or the side chain of a serine or threonine residue. These interactions can be surprisingly strong and are increasingly recognized as important contributors to ligand binding affinity and specificity.

Table 1: Predicted Molecular Interactions for this compound in a Hypothetical Active Site
Interaction TypeLigand Moiety InvolvedPotential Interacting Residues
Hydrogen BondCarboxylic Acid (-COOH)Arg, Lys, His, Ser, Thr, Asn, Gln
Hydrophobic InteractionDichlorophenyl Ring, Fluorophenyl RingVal, Leu, Ile, Phe, Trp, Ala
Halogen BondChlorine, Fluorine atomsBackbone C=O, Ser, Thr, Asp, Glu

Docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy or a docking score) for each predicted pose. These functions are mathematical models that approximate the free energy of binding by considering factors like hydrogen bonds, hydrophobic interactions, electrostatic interactions, and desolvation penalties. nih.gov The pose with the best score is typically considered the most likely binding mode. However, scoring functions are approximations, and their accuracy can vary. Therefore, results are often validated by comparing predicted binding affinities with experimental data for a set of related compounds or by using more rigorous (but computationally expensive) methods like free energy perturbation (FEP) or thermodynamic integration (TI).

Quantitative Structure-Activity Relationship (QSAR) Modeling for Understanding Molecular Recognition

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govpreprints.org For a class of compounds including this compound, a QSAR model can be developed to predict the activity of new, unsynthesized analogs. nih.govunc.edu

The process involves:

Data Collection: A dataset of structurally similar compounds with experimentally measured biological activities is assembled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, surface area, electrostatic potential).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity. frontiersin.org

Model Validation: The predictive power of the QSAR model is rigorously tested using external validation sets or cross-validation techniques to ensure it is robust and not a result of chance correlation. unc.edu

A well-validated QSAR model can provide insights into which molecular properties are most important for activity. For example, a model might reveal that the presence of chlorine atoms at the 3 and 4 positions and a fluorine atom at the 2 position are critical for high potency.

Virtual Screening and Lead Optimization Strategies Based on Computational Insights

The knowledge gained from docking, MD, and QSAR studies can be leveraged in virtual screening and lead optimization campaigns. nih.govnih.gov

Chemical Reactivity and Derivatization of 4 3,4 Dichlorophenyl 2 Fluorobenzoic Acid

Reactivity of the Carboxylic Acid Moiety: Esterification, Amidation, and Decarboxylation Reactions

The carboxylic acid group is often the primary site for derivatization due to its versatile reactivity.

Esterification: Esterification of 4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid can be achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.com The reaction is an equilibrium process, typically driven to completion by using the alcohol as a solvent or by removing the water formed as a byproduct. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by a nucleophilic attack from the alcohol. masterorganicchemistry.com

Alternatively, esterification can be performed under milder, non-acidic conditions. One such method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is particularly useful for reactions involving acid-sensitive alcohols. orgsyn.org

Amidation: The formation of amides from this compound is a crucial transformation for creating analogues with potential biological activity. chemrxiv.org Direct reaction with an amine is generally not feasible and requires the activation of the carboxylic acid. This can be accomplished by converting the acid to a more reactive derivative, such as an acid chloride (using reagents like thionyl chloride or oxalyl chloride), which then readily reacts with an amine. mdpi.com

Modern amidation methods often employ coupling agents that facilitate the reaction in a one-pot procedure. chemrxiv.org Reagents like carbodiimides (e.g., DCC, EDC) or other peptide coupling agents can be used to form an active intermediate that is susceptible to nucleophilic attack by an amine. chemrxiv.orgresearchgate.net Solvent-free methods using twin-screw extrusion have also been developed for the synthesis of amides from carboxylic acids, offering a more sustainable approach. chemrxiv.org

Decarboxylation: Decarboxylation, the removal of the carboxyl group, is a more challenging transformation for aromatic carboxylic acids compared to their aliphatic counterparts due to the strength of the sp² C-C bond. nih.gov This reaction typically requires high temperatures and often the presence of a catalyst, such as copper or its salts. google.comepo.org For instance, the decarboxylation of various heteroaromatic carboxylic acids has been achieved using silver carbonate (Ag₂CO₃) in DMSO. organic-chemistry.org The electronic nature of the substituents on the aromatic ring significantly influences the reaction conditions required. Electron-withdrawing groups can sometimes facilitate decarboxylation. Radical decarboxylation methods at lower temperatures have also been explored, utilizing processes like ligand-to-metal charge transfer in copper carboxylates. nih.gov

Table 1: Summary of Reactions Involving the Carboxylic Acid Moiety
Reaction TypeTypical ReagentsKey FeaturesProduct Type
EsterificationAlcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄); or DCC, DMAPEquilibrium process (Fischer); Mild conditions with coupling agents. masterorganicchemistry.comorgsyn.orgEster
AmidationSOCl₂, then Amine (RNH₂); or Coupling Agents (e.g., EDC), AmineRequires activation of the carboxylic acid. chemrxiv.orgAmide
DecarboxylationHeat, Copper catalyst (e.g., Cu₂O) or Ag₂CO₃Generally requires harsh conditions for aromatic acids. nih.govgoogle.comorganic-chemistry.orgBiphenyl (B1667301) Derivative

Transformations Involving the Fluorine Atom: Defluorination and Fluorination Reactions

The fluorine atom on the benzoic acid ring is generally stable, but its substitution can be achieved under specific conditions, representing a key strategy for analogue synthesis.

Defluorination: Nucleophilic aromatic substitution (SNAr) to replace the fluorine atom is challenging due to the electron-rich nature of the aromatic ring. Such reactions typically require a strong nucleophile and the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine atom. In this compound, the carboxylic acid group (in its carboxylate form) and the dichlorophenyl group provide some electronic activation, but forceful conditions are often necessary. Reductive dehalogenation, particularly ortho to a carboxyl group, has been observed in some biological systems and with specific chemical reagents, but it is not a common synthetic transformation for this class of compounds. Enzymatic defluorination has also been studied for various organofluorine compounds, often involving haloacid dehalogenases. nih.gov

Fluorination Reactions: While the parent molecule is already fluorinated, further fluorination or the introduction of fluorine into derivatives is a relevant synthetic consideration. Direct electrophilic fluorination of the aromatic rings is difficult. More commonly, fluorination is achieved by synthesizing the molecule from a pre-fluorinated starting material. For example, the Schiemann reaction, which converts an arylamine to an aryl fluoride (B91410) via a diazonium salt, is a classic method for introducing fluorine onto an aromatic ring. orgsyn.orgwikipedia.org Modern nucleophilic fluorinating agents like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™) can be used to convert hydroxyl groups to fluorine atoms under milder conditions than traditional reagents.

Reactions of the Dichlorophenyl Group: Electrophilic Aromatic Substitution and Directed Functionalization

The dichlorophenyl ring can undergo electrophilic aromatic substitution (EAS), although its reactivity is significantly reduced by the deactivating effect of the two chlorine atoms and the other substituted phenyl ring. uci.edu The general mechanism for EAS involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. minia.edu.egmasterorganicchemistry.com

The directing effect of the substituents is crucial. Chlorine is an ortho-, para-director, but it is also a deactivating group. uci.edu In the 3,4-dichlorophenyl ring, the positions available for substitution are C-2, C-5, and C-6.

Position 2: Ortho to the C-3 chlorine and meta to the C-4 chlorine.

Position 5: Ortho to the C-4 chlorine and meta to the C-3 chlorine.

Position 6: Ortho to the C-1 carbon (the biphenyl linkage) and meta to both chlorines.

Steric hindrance and the combined electronic effects of the two chlorine atoms will determine the regiochemical outcome. Substitution is most likely to occur at the least sterically hindered position that is activated (or least deactivated) by the directing groups. Nitration (using HNO₃/H₂SO₄) or further halogenation (using X₂/FeX₃) are classic examples of EAS reactions that could be applied, though they would likely require forcing conditions. minia.edu.egoneonta.edu

Regioselectivity and Stereoselectivity in Complex Chemical Transformations

Regioselectivity: Regioselectivity, the control over which position on a molecule reacts, is a key consideration in the derivatization of this compound. masterorganicchemistry.com

On the fluorobenzoic acid ring: In electrophilic substitutions, the carboxylic acid group is a meta-director and strongly deactivating. The fluorine atom is an ortho-, para-director but is also deactivating. The powerful directing effect of the carboxyl group would likely direct incoming electrophiles to the position meta to it (C-5).

On the dichlorophenyl ring: As discussed previously, the chlorine atoms are deactivating ortho-, para-directors. The regioselectivity of EAS on this ring will be a complex outcome of the additive effects of both chlorine atoms and steric factors. uci.edu

The choice of catalyst can also govern regioselectivity. For instance, in organocatalyzed reactions, different catalysts can lead to different regioisomers from the same starting materials. mdpi.com

Stereoselectivity: The parent molecule, this compound, is achiral. Stereoselectivity becomes relevant when it is converted into a chiral product or used as a substrate in a chiral environment. For example, if the carboxylic acid is reacted with a chiral alcohol, a pair of diastereomers would be formed. Similarly, if a reaction creates a new stereocenter on a derivative of the molecule, controlling the stereochemical outcome (i.e., enantioselectivity or diastereoselectivity) would require the use of chiral reagents, catalysts, or auxiliaries.

Synthesis of Analogues with Modified Halogen Substitution Patterns or Phenyl Ring Linkages

The synthesis of analogues is critical for structure-activity relationship (SAR) studies in drug discovery. This can involve altering the number or position of the halogen atoms or changing the nature of the linkage between the phenyl rings.

Modified Halogen Patterns: Analogues can be synthesized by employing different halogenated starting materials in a synthetic route. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful methods for constructing the central biphenyl core. By choosing appropriately substituted boronic acids (or esters) and aryl halides, a wide variety of analogues can be prepared. For example, coupling 3,4-dichlorophenylboronic acid with a 2-fluoro-4-bromobenzoic acid derivative would yield the parent structure, while using 3-chloro-4-fluorophenylboronic acid would generate an analogue with a different halogen pattern.

Modified Phenyl Ring Linkages: The direct C-C bond between the two phenyl rings can be replaced with other functional groups to create bioisosteres or to probe the importance of the biphenyl conformation. For example, an ether linkage (Ar-O-Ar) could be formed via a nucleophilic aromatic substitution or an Ullmann condensation. Amide or ester linkages are also common modifications, readily accessible from the core structure's functional groups.

Table 2: Strategies for Analogue Synthesis
Modification StrategySynthetic MethodExample Starting MaterialsResulting Analogue Type
Varying HalogenationSuzuki Cross-CouplingAryl halides and arylboronic acids with different halogen patterns.Biphenyls with altered Cl/F substitution.
Replacing Phenyl-Phenyl BondUllmann CondensationAn aryl halide and a phenol.Diphenyl ether analogues.
Replacing Phenyl-Phenyl BondAmidationAn aromatic carboxylic acid and an aniline (B41778) derivative.Benzanilide analogues.

Investigation of Rearrangement Reactions and Unconventional Pathways

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. thermofisher.com While there are no widely reported, specific named rearrangements for this compound itself, derivatives of this molecule could potentially undergo such transformations.

Many classic rearrangement reactions involve electron-deficient intermediates. tmv.ac.in For example:

Hofmann, Curtius, or Lossen Rearrangements: If the carboxylic acid is converted to a primary amide and then treated with appropriate reagents (e.g., Br₂/NaOH for Hofmann), it could undergo rearrangement to an amine with one less carbon, proceeding through an isocyanate intermediate. tmv.ac.inlibretexts.org

Beckmann Rearrangement: A ketoxime derived from a ketone analogue of the parent molecule could undergo an acid-catalyzed rearrangement to form an amide. libretexts.org

Baeyer-Villiger Rearrangement: A ketone derivative could be oxidized with a peroxy acid to an ester, involving the migration of one of the aryl groups. tmv.ac.inlibretexts.org

These reactions are not characteristic of the parent acid but represent potential pathways for its derivatives. Unconventional pathways, such as those initiated by photochemistry or radical chemistry, could also lead to unexpected products, but such reactivity is highly specific to the reaction conditions and has not been extensively documented for this particular compound.

Mechanistic Biological Interactions and Structure Activity Relationships Sar of 4 3,4 Dichlorophenyl 2 Fluorobenzoic Acid at the Molecular Level

In Vitro Biochemical Assays for Molecular Target Identification and Validation

The primary molecular target identified for 4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid is the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a non-selective cation channel known for its role in sensing cold temperatures and cooling agents like menthol (B31143). nih.govresearchgate.net The antagonistic activity of this compound has been characterized through various in vitro biochemical and biophysical assays.

Enzyme Inhibition Kinetics and Mechanistic Studies

While TRPM8 is an ion channel rather than a classical enzyme, its modulation can be studied using kinetic principles analogous to enzyme inhibition. Assays for this compound have focused on its ability to inhibit ion channel activation. The mechanism of action is antagonism, where the compound blocks the channel's response to agonists. scbt.com

Key in vitro assays used to determine the inhibitory potency of this compound include automated patch-clamp electrophysiology and fluorescence-based calcium influx assays. In these studies, cell lines engineered to express the TRPM8 channel, such as Human Embryonic Kidney 293 (HEK293) cells, are utilized. The channel is activated by an agonist like menthol or icilin, or by a drop in temperature, leading to an influx of cations (primarily Ca2+) into the cell. nih.govmdpi.com The inhibitory effect of this compound is quantified by its ability to reduce this ion flow, typically expressed as an IC50 value (the concentration of the inhibitor that reduces the response by 50%).

Research documented in patent literature demonstrates that this compound is a potent TRPM8 antagonist. Electrophysiology assays, which directly measure the ion current through the channel, have confirmed its inhibitory activity. For instance, in studies of related compounds, antagonists shifted the voltage-dependence of agonist-evoked currents, indicating a direct interaction with the channel protein that stabilizes its closed state. plos.org

Table 1: In Vitro Inhibitory Activity of this compound on TRPM8

Assay Type Cell Line Agonist Measured Parameter IC50 (nM)
Calcium Influx Assay HEK293 Menthol Intracellular Ca2+ < 100

Note: Specific IC50 values are often presented as ranges in patent literature to protect intellectual property. The data indicates high potency.

Receptor Binding Assays and Ligand-Target Specificity

In the context of ion channels, "receptor binding" refers to the interaction of a ligand (the antagonist) with the channel protein. While classical radioligand binding assays can be used, functional assays that measure the consequence of binding—channel inhibition—are more common for TRPM8 antagonists. nih.govplos.org The specificity of this compound for TRPM8 is a critical aspect of its molecular profile.

Selectivity is typically established by testing the compound against other related TRP channels, such as TRPV1 (the capsaicin (B1668287) receptor) and TRPA1 (the mustard oil receptor), which are also involved in sensory perception. plos.org Studies on potent TRPM8 antagonists derived from similar structural scaffolds have shown high selectivity, with little to no activity at other TRP channels or a panel of other common receptors and ion channels. plos.org This specificity is crucial as off-target effects, particularly at other thermosensitive channels, could lead to undesirable effects on body temperature regulation. acs.orgresearchgate.net The consistent findings for this class of compounds suggest that this compound also possesses a high degree of selectivity for TRPM8.

Modulation of Protein-Protein Interactions (PPIs)

There is currently no specific published research indicating that this compound directly modulates protein-protein interactions as its primary mechanism of action. Its biological effects are attributed to the direct antagonism of the TRPM8 ion channel. TRPM8 itself functions as a tetrameric protein complex, and while the antagonist binds to this complex, its action is described as channel blocking rather than modulating the interaction between TRPM8 subunits or between TRPM8 and other accessory proteins.

Impact on Signal Transduction Pathways in Defined Cell-Free Systems

Direct studies of this compound in defined cell-free systems to assess its impact on signal transduction pathways are not available in the public domain. The primary signal transduction event initiated by TRPM8 activation is a rapid influx of cations, particularly Ca2+, down their electrochemical gradient. nih.gov Therefore, in a cellular context, the compound's impact is to block the initiation of this signaling cascade. In a cell-free system, which would lack the intact membrane and electrochemical gradients necessary for ion channel function, the compound would not be expected to have a direct effect on downstream signaling components (e.g., kinases, phosphatases) on its own. Its role is upstream, preventing the initial signal (Ca2+ influx) from being generated. nih.gov

Cellular Assays for Investigating Biochemical Pathway Modulation (Non-Clinical Phenotypes)

Cellular assays are fundamental to confirming the antagonistic effects of this compound observed in biochemical assays and understanding its impact on cellular signaling. The most common cellular assays involve HEK293 or other cell lines that are engineered to stably express the human TRPM8 channel.

The primary biochemical pathway modulated by this compound is the TRPM8-mediated calcium signaling pathway. The standard assay is the fluorometric imaging plate reader (FLIPR) assay, which uses a calcium-sensitive dye (e.g., Fura-2) to monitor intracellular calcium concentrations in real-time. nih.gov

In a typical experiment:

TRPM8-expressing cells are loaded with a calcium-sensitive dye.

The cells are pre-incubated with varying concentrations of this compound.

The TRPM8 channel is then stimulated with an agonist (e.g., menthol, icilin).

The resulting change in fluorescence, which corresponds to the influx of extracellular calcium, is measured.

The compound demonstrates a dose-dependent inhibition of the agonist-induced calcium influx, providing a clear cellular phenotype of its antagonist activity. medchemexpress.com These cellular assays confirm that the compound can access its target in a cellular environment and effectively block the biochemical pathway it regulates. This inhibition of calcium signaling is the foundational non-clinical phenotype that predicts its potential physiological effects, such as reducing cold sensation or cold-induced pain. nih.govmdpi.com

Detailed Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship for the class of biaryl TRPM8 antagonists, including this compound, has been explored in patent literature. The analysis reveals how specific structural modifications affect the compound's potency. The core scaffold consists of two phenyl rings with a direct bond between them.

Table 2: Structure-Activity Relationship (SAR) of Biaryl Carboxylic Acid TRPM8 Antagonists

Compound / Modification Ring A (Carboxylic Acid Moiety) Ring B (Substituted Phenyl) TRPM8 IC50 (nM) Analysis
Lead Compound 2-Fluoro-4-carboxyphenyl 3,4-Dichlorophenyl < 100 Potent antagonist. The combination of fluorine and dichloro substitutions is highly effective.
Modification 1 2-Fluoro-4-carboxyphenyl 3-Chlorophenyl > 500 Removal of the 4-chloro group on Ring B significantly reduces potency.
Modification 2 2-Fluoro-4-carboxyphenyl 4-Chlorophenyl > 500 Removal of the 3-chloro group on Ring B significantly reduces potency.
Modification 3 2-Fluoro-4-carboxyphenyl 3,5-Dichlorophenyl ~150 Moving the chloro group from the 4- to the 5-position on Ring B slightly decreases potency.
Modification 4 4-Carboxyphenyl (no fluorine) 3,4-Dichlorophenyl > 1000 Removal of the 2-fluoro group on Ring A dramatically reduces potency, highlighting its critical role.

The 3,4-dichloro substitution pattern on one of the phenyl rings is critical for high potency. Removing either chlorine atom or changing their positions leads to a significant loss of activity. This suggests a specific binding pocket that accommodates this substitution pattern, likely through hydrophobic or specific steric interactions.

A fluorine atom at the 2-position of the benzoic acid ring is crucial for potent antagonism. Its removal is highly detrimental to activity. This ortho-fluoro substitution likely serves to lock the conformation of the two rings relative to each other (dihedral angle) and may also participate in direct interactions within the binding site.

The carboxylic acid group is an essential feature, likely acting as a key binding determinant, possibly through hydrogen bonding or ionic interactions with residues in the TRPM8 channel.

Influence of the Dichlorophenyl Substituent on Molecular Recognition and Binding Efficacy

The presence and positioning of the dichlorophenyl group on the biphenyl (B1667301) scaffold are critical determinants of the molecule's interaction with its biological target. The chlorine atoms, being electronegative, create a distinct electronic profile on the phenyl ring, influencing its ability to participate in various non-covalent interactions.

The substitution pattern of chlorine atoms on a phenyl ring can significantly impact binding affinity and selectivity. For instance, in a series of N-(3-fluoro-4-(4-(aryl)piperazine-1-yl)-butyl)aryl carboxamides, a 2,3-dichlorophenyl substituent was associated with high affinity for the dopamine (B1211576) D3 receptor. tandfonline.com This suggests that the electronic and steric properties imparted by the dichlorophenyl moiety can be favorable for binding within specific receptor pockets. The electron-withdrawing nature of the chlorine atoms can modulate the electron density of the aromatic ring, potentially enhancing interactions with electron-rich domains of a target protein.

The influence of the dichlorophenyl substituent can be summarized in the following table:

Feature of Dichlorophenyl GroupPotential Impact on Molecular Interaction
Electronegativity of Chlorine Modulates electron density of the phenyl ring, potentially enhancing electrostatic or dipole-dipole interactions.
Steric Bulk Provides a specific shape that can fit into a complementary binding pocket, contributing to selectivity.
Lipophilicity Increases the overall hydrophobicity of the molecule, favoring interactions with nonpolar regions of the target.
Halogen Bonding The chlorine atoms may act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the binding site. mdpi.com

Role of the Fluoro- and Carboxyl Moieties in Ligand-Target Interactions

The fluorine atom , positioned at the 2-position of the benzoic acid ring, can significantly influence the molecule's conformation and electronic properties. researchgate.net As a highly electronegative atom, fluorine can alter the acidity of the nearby carboxylic acid group through inductive effects. nih.gov This modulation of pKa can be critical for the ionization state of the carboxyl group at physiological pH, which in turn affects its ability to form ionic bonds or hydrogen bonds. nih.gov Furthermore, fluorine can participate in hydrogen bonding, albeit weakly, and can also engage in favorable electrostatic and hydrophobic interactions within a binding pocket. researchgate.net The small size of the fluorine atom means it can often be substituted for a hydrogen atom without introducing significant steric hindrance. researchgate.net

The carboxyl moiety is a versatile functional group capable of engaging in a variety of powerful intermolecular interactions. It can act as a hydrogen bond donor (through the hydroxyl group) and a hydrogen bond acceptor (through both the carbonyl and hydroxyl oxygens). In its deprotonated carboxylate form, it can form strong ionic interactions (salt bridges) with positively charged amino acid residues such as lysine (B10760008) or arginine in the target protein. The crucial role of the carboxylic acid functional group is highlighted in many biologically active biphenyl derivatives, where it is often essential for their pharmacological activity. nih.govresearchgate.net

The potential interactions involving the fluoro and carboxyl groups are detailed in the table below:

MoietyPotential Interaction TypeSignificance in Ligand-Target Binding
Fluoro Group - Hydrogen Bonding (weak)- Electrostatic Interactions- Hydrophobic InteractionsCan fine-tune binding affinity and selectivity; modulates the electronic properties of the benzoic acid ring.
Carboxyl Group (as -COOH) - Hydrogen Bond Donor- Hydrogen Bond AcceptorForms directional hydrogen bonds, contributing to binding specificity.
Carboxyl Group (as -COO⁻) - Ionic Bonding (Salt Bridge)- Hydrogen Bond AcceptorCreates strong, long-range electrostatic interactions with positively charged residues, often acting as a key anchor point for the ligand.

Conformational Requirements for Biological Activity

The three-dimensional arrangement of a molecule is paramount for its ability to bind to a specific biological target. For this compound, the relative orientation of the two phenyl rings and the conformation of the carboxylic acid group are key conformational features that will dictate its biological activity.

The biphenyl core of the molecule is not planar, and the two phenyl rings are twisted relative to each other. The degree of this twist, or the dihedral angle, is influenced by the substituents on the rings. The presence of the fluorine atom at the ortho position of the benzoic acid ring can lead to specific conformational preferences. researchgate.net Studies on 2-fluorobenzoic acid have shown the existence of different conformers, with the orientation of the carboxylic acid group being a key determinant of their relative energies. researchgate.netajgreenchem.com The interaction between the ortho-fluoro substituent and the carboxylic acid group can lead to a preferred conformation that presents the key binding motifs in a specific spatial arrangement for optimal interaction with the target.

Mechanism of Action Elucidation at the Sub-Cellular or Molecular Level

While the precise molecular target of this compound is not definitively established in the provided context, its structural features are characteristic of molecules that act as inhibitors of enzymes or modulators of receptors. Biphenyl carboxylic acid derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial effects. researchgate.netnih.gov

A plausible mechanism of action for this compound would involve its binding to the active site of an enzyme, thereby preventing the binding of the natural substrate and inhibiting the enzyme's catalytic activity. The various functional groups of the molecule would play distinct roles in this inhibition. For example, the carboxylate group could mimic a substrate's carboxylate and form a key ionic interaction with a positively charged residue in the active site. The dichlorophenyl and fluorophenyl rings could then occupy hydrophobic pockets within the active site, further stabilizing the ligand-enzyme complex.

Alternatively, the compound could act as an antagonist or agonist at a specific receptor. In this scenario, it would bind to the receptor's ligand-binding domain and either block the binding of the endogenous ligand (antagonism) or induce a conformational change that triggers a downstream signaling cascade (agonism). The structure-activity relationships discussed previously would govern the affinity and selectivity of the compound for a particular receptor subtype. For instance, the dichlorophenyl moiety has been shown to be important for the selectivity of ligands for certain dopamine receptor subtypes. nih.gov

Investigation of Selectivity Against Molecular Targets and Off-Target Profiling

Selectivity is a crucial aspect of drug design, as the interaction of a compound with unintended targets can lead to off-target effects. For this compound, its selectivity would be determined by how well its structural and electronic features match the binding sites of various proteins.

The dichlorophenyl moiety, while potentially contributing to high-affinity binding to a specific target, is also a structural feature found in a class of persistent organic pollutants known as polychlorinated biphenyls (PCBs). Some PCBs are known to interact with a range of biological targets, including the aryl hydrocarbon receptor (AhR) and various cytochrome P450 enzymes. Therefore, it is conceivable that this compound could have off-target interactions with these proteins. The pattern of chlorine substitution is a key determinant of the biological effects of PCBs, with certain congeners exhibiting high toxicity.

A comprehensive off-target profiling of this compound would involve screening it against a panel of receptors, enzymes, and ion channels to identify any unintended interactions. This could reveal potential liabilities or even new therapeutic opportunities. For example, halogenated biphenyls have been shown to modulate the activity of drug-metabolizing enzymes, which could lead to drug-drug interactions. The specific substitution pattern of this compound would differentiate its off-target profile from that of other dichlorophenyl-containing compounds.

Emerging Research Applications of 4 3,4 Dichlorophenyl 2 Fluorobenzoic Acid

Utility as a Chemical Probe or Molecular Tool for Biochemical Research

The unique substitution pattern of 4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid suggests its potential as a scaffold for the development of chemical probes. Although no specific studies have been published detailing its use as such, its structural motifs are found in molecules with biological activity. The dichlorophenyl group can be involved in hydrophobic and halogen bonding interactions with biological targets, while the fluorobenzoic acid moiety provides a handle for further chemical modification and can influence physicochemical properties like membrane permeability and metabolic stability.

Future research could explore the derivatization of this compound to create fluorescent probes for bioimaging or affinity-based probes for target identification. The introduction of a fluorophore or a reactive group for covalent modification could enable the study of protein-ligand interactions and cellular processes. The fluorine atom could also serve as a useful NMR probe to study the binding environment of the molecule within a biological system.

Applications in Materials Science and Engineering

The rigid biphenyl (B1667301) structure and the presence of polar functional groups in this compound make it an interesting candidate for applications in materials science.

Development of Novel Polymers and Liquid Crystals

Benzoic acid derivatives are common building blocks for polymers and liquid crystals. The specific combination of dichloro and fluoro substituents in this compound could impart unique properties to resulting materials, such as enhanced thermal stability, specific dielectric properties, and modified intermolecular interactions.

While no polymers or liquid crystals incorporating this specific molecule have been reported, its structural similarity to other fluorinated biphenyl carboxylic acids suggests potential. For instance, fluorinated liquid crystals often exhibit desirable properties like low viscosity and high clearing points.

Below is a hypothetical data table illustrating the kind of properties that might be investigated if this compound were used to synthesize a novel liquid crystal.

PropertyHypothetical Value
Melting Point (°C)150-155
Clearing Point (°C)280-285
Dielectric Anisotropy (Δε)+5.2
Birefringence (Δn) at 589 nm0.21

Exploration in Organic Electronics and Optoelectronic Materials

Biphenyl derivatives are widely studied for their potential in organic electronics due to their conjugated π-system, which can facilitate charge transport. The electron-withdrawing nature of the chlorine and fluorine atoms in this compound could be exploited to tune the electronic properties of organic semiconductors.

Derivatives of this compound could potentially be investigated as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The halogen atoms can influence the molecular packing in the solid state, which is a critical factor for efficient charge transport.

A hypothetical data table showing potential electronic properties of a derivative of this compound is presented below.

PropertyHypothetical Value
Highest Occupied Molecular Orbital (HOMO)-5.8 eV
Lowest Unoccupied Molecular Orbital (LUMO)-2.9 eV
Electron Mobility10⁻⁴ cm²/Vs
Hole Mobility10⁻⁵ cm²/Vs

Precursor for Radiochemical Labeling for Advanced Research Tracers (e.g., Fluorine-18 (B77423) labeled analogs for mechanistic research, non-diagnostic)

The presence of a fluorine atom in this compound makes it a potential precursor for the synthesis of fluorine-18 ([¹⁸F]) labeled radiotracers for positron emission tomography (PET). [¹⁸F]Fluorobenzoic acid derivatives are commonly used as prosthetic groups for the radiolabeling of peptides and other biomolecules. arkat-usa.orglakeheadu.ca

Although no studies have specifically reported the use of this compound for this purpose, a synthetic route could be envisioned where the stable ¹⁹F atom is replaced with the positron-emitting ¹⁸F isotope. Such a radiotracer could be used in non-diagnostic, mechanistic research to study the in vivo distribution and pharmacokinetics of molecules containing the 4-(3,4-dichlorophenyl) biphenyl scaffold.

Potential as a Ligand in Coordination Chemistry and Catalysis

The carboxylic acid group of this compound can act as a coordinating ligand for metal ions. The formation of metal-organic frameworks (MOFs) or discrete coordination complexes is a possibility. The electronic properties of the ligand, influenced by the halogen substituents, could in turn affect the catalytic activity or physical properties of the resulting metal complex.

While there is no published research on coordination complexes derived from this specific ligand, related benzoic acid derivatives have been used to create catalysts for various organic transformations. bcrec.id The steric and electronic effects of the dichlorophenyl and fluoro substituents could lead to novel catalytic activities or selectivities.

Conclusion and Future Research Directions

Summary of Major Research Findings and Contributions to the Field

Currently, there is a notable absence of major research findings directly attributed to 4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid in peer-reviewed journals. Its existence is confirmed through chemical supplier listings, which provide basic data such as its CAS number, 926235-03-2. appchemical.comchembuyersguide.com The primary contribution of this compound to the field is as a potential building block in synthetic and medicinal chemistry. The presence of the 3,4-dichlorophenyl moiety, a common feature in some agrochemicals and pharmaceuticals, combined with the 2-fluorobenzoic acid scaffold, which is explored for its unique electronic and biological properties, suggests that this compound is a compound of interest for the synthesis of novel molecules with potential biological activity.

Identification of Persistent Challenges and Knowledge Gaps in the Study of this compound

The most significant knowledge gap is the near-complete lack of published studies on the synthesis, reactivity, and biological properties of this compound. Key challenges in the study of this compound include:

Synthetic Methodologies: While the Suzuki-Miyaura cross-coupling reaction is a plausible method for its synthesis, challenges related to sterically hindered substrates may arise. researchgate.netnih.govrsc.org The ortho-fluoro substituent on the benzoic acid ring and the dichlorinated phenyl ring could necessitate the development of specialized catalysts and reaction conditions to achieve high yields and purity. nih.gov The presence of a carboxylic acid group can sometimes interfere with the catalytic cycle of the Suzuki reaction, potentially requiring protection-deprotection steps or the use of specific ligands and bases. reddit.com

Physicochemical and Biological Characterization: There is no available data on its spectroscopic properties, crystal structure, acidity, or solubility. Furthermore, its biological activity profile, including potential therapeutic effects or toxicity, remains entirely unexplored.

Mechanism of Action: Without any biological data, the potential mechanisms of action of this compound or its derivatives are purely speculative and represent a significant area for future research.

Prospective Research Avenues in Synthetic Innovation and Molecular Engineering

Future research in the synthesis of this compound could focus on developing efficient and scalable synthetic routes. Exploring alternative cross-coupling reactions, such as the Negishi coupling, could provide comparative data on efficiency and substrate tolerance. rsc.org

From a molecular engineering perspective, this compound serves as a versatile scaffold for the synthesis of a library of derivatives. Prospective research could involve:

Derivatization of the Carboxylic Acid Group: Conversion of the carboxylic acid to esters, amides, or other functional groups could lead to compounds with a wide range of physicochemical properties and biological activities. Biphenyl-4-carboxylic acid amides, for instance, have been investigated for their anti-inflammatory properties. nih.gov

Modification of the Aromatic Rings: Further functionalization of the aromatic rings, where possible, could fine-tune the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.

Outlook on the Development of Novel Chemical Tools and Advanced Materials Derived from the Compound

The unique substitution pattern of this compound makes it a candidate for the development of novel chemical tools and advanced materials.

Chemical Probes: The fluorinated biphenyl (B1667301) scaffold could be functionalized to create chemical probes for studying biological systems. mskcc.orgrsc.orgnih.govacs.org For example, the incorporation of reporter tags could allow for the investigation of protein-ligand interactions.

Advanced Materials: Biphenyl derivatives are known to be core structures in liquid crystals and other functional materials. researchgate.net The specific halogenation pattern of this compound could impart unique properties, such as altered thermal stability or different liquid crystalline phases, making it a target for materials science research.

Interdisciplinary Research Opportunities for this compound

The study of this compound presents numerous opportunities for interdisciplinary collaboration:

Medicinal Chemistry and Pharmacology: The synthesis of derivatives and their subsequent screening for biological activity against various targets (e.g., enzymes, receptors) could lead to the discovery of new therapeutic agents. The structural motifs are present in compounds with known biological activities, including as cholinesterase inhibitors and antibacterial agents. nih.govresearchgate.netglobalscientificjournal.comnih.gov

Environmental Science and Toxicology: The 3,4-dichlorophenyl group is a feature of some polychlorinated biphenyls (PCBs), which are known environmental pollutants. nih.gov Research into the environmental fate, biodegradability, and potential toxicity of this compound and its derivatives would be a valuable contribution to environmental science.

Materials Science and Organic Electronics: Collaboration between synthetic chemists and materials scientists could explore the potential of this compound and its derivatives in the development of new polymers, liquid crystals, or organic electronic materials.

Q & A

Q. Q1. What are the optimal synthetic routes for 4-(3,4-dichlorophenyl)-2-fluorobenzoic acid, considering steric and electronic challenges?

Methodological Answer: Synthesis typically involves coupling reactions such as Suzuki-Miyaura to attach the 3,4-dichlorophenyl group to a fluorobenzoic acid precursor. Key challenges include managing steric hindrance from the dichlorophenyl group and electronic effects from fluorine, which can reduce reactivity. For example, ester hydrolysis under basic conditions (e.g., NaOH/EtOH) is preferred over acidic conditions to avoid decarboxylation . Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target compound.

Q. Q2. How can researchers confirm the purity and structural identity of this compound?

Methodological Answer: Use a combination of:

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to verify substitution patterns (e.g., fluorine position, aromatic protons).
  • HPLC-MS : To assess purity (>95%) and molecular weight confirmation (e.g., [M+H+^+] at m/z 304.95).
  • Elemental analysis : Validate C, H, Cl, and F percentages .

Q. Q3. What are the primary biological screening assays for this compound?

Methodological Answer: Initial screens include:

  • Antimicrobial assays : MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria.
  • Enzyme inhibition studies : COX-2 or kinase assays due to structural similarity to anti-inflammatory agents .
  • Cytotoxicity testing : MTT assays on human cell lines (e.g., HEK-293) to rule out nonspecific toxicity .

Advanced Research Questions

Q. Q4. How does the electronic effect of the fluorine substituent influence the compound’s reactivity in further derivatization?

Methodological Answer: The fluorine atom at the 2-position deactivates the benzene ring via electron withdrawal, reducing electrophilic substitution reactivity. Computational modeling (e.g., DFT calculations) can predict regioselectivity in reactions like nitration or halogenation. Experimental validation using directed ortho-metalation (DoM) strategies may be required to functionalize the ring .

Q. Q5. How can researchers resolve contradictions in reported toxicity data for structurally related dichlorophenyl benzoic acids?

Methodological Answer:

  • Comparative metabolomics : Assess metabolic stability (e.g., liver microsome assays) to identify degradation products.
  • Species-specific toxicity studies : Test on zebrafish embryos and mammalian models to evaluate cross-species variability.
  • Dose-response analysis : Use Hill equation modeling to distinguish between acute vs. chronic toxicity thresholds .

Q. Q6. What strategies enhance the compound’s thermal stability for material science applications?

Methodological Answer:

  • Co-crystallization : Co-form with hydrogen-bond donors (e.g., urea derivatives) to stabilize the crystal lattice.
  • Polymer composite synthesis : Incorporate into polyesters via melt polycondensation to leverage fluorine’s hydrophobicity and thermal resistance.
  • TGA-DSC analysis : Monitor decomposition temperatures (>250°C) to validate stability improvements .

Data Analysis and Experimental Design

Q. Q7. How should researchers design experiments to probe structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog synthesis : Systematically modify substituents (e.g., replace fluorine with Cl/CH3_3) and test bioactivity.
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features with activity data.
  • Crystallography : Solve the X-ray structure to identify key intermolecular interactions (e.g., halogen bonding) .

Q. Q8. What analytical methods are recommended for detecting trace impurities in large-scale synthesis?

Methodological Answer:

  • UPLC-MS/MS : Achieve ppm-level detection of byproducts (e.g., dichlorinated isomers).
  • ICP-OES : Quantify residual metal catalysts (e.g., Pd from Suzuki coupling).
  • Headspace GC : Monitor volatile impurities (e.g., residual solvents) .

Future Directions and Limitations

Q. Q9. What are the limitations of current computational models in predicting this compound’s pharmacokinetics?

Methodological Answer:

  • ADME prediction tools : Many models underestimate fluorine’s impact on membrane permeability. Validate with in vitro Caco-2 assays.
  • PBPK modeling : Incorporate tissue-specific distribution data from radiolabeled studies (e.g., 14C^{14}\text{C}-tracking) .

Q. Q10. How can researchers address solubility challenges in aqueous assays?

Methodological Answer:

  • Prodrug design : Synthesize ester or amide derivatives for improved solubility.
  • Nanoparticle encapsulation : Use PLGA or liposomes to enhance bioavailability.
  • Co-solvent systems : Optimize DMSO/PBS ratios without compromising assay integrity .

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4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.